
magnesium;N,N-dimethylpropan-1-amine;chloride
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Overview
Description
Magnesium;N,N-dimethylpropan-1-amine;chloride is a chemical compound with the molecular formula C₅H₁₂ClMgN. It is known for its unique structure, which includes a magnesium atom bonded to a N,N-dimethylpropan-1-amine group and a chloride ion. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;N,N-dimethylpropan-1-amine;chloride can be synthesized through the reaction of magnesium with N,N-dimethylpropan-1-amine and a chloride source. The reaction typically occurs in an inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) are commonly used.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The process includes:
Reactant Purity: High-purity reactants are used to minimize impurities.
Reaction Control: Automated systems control the reaction parameters such as temperature, pressure, and reactant flow rates.
Purification: The product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
The compound primarily participates in nucleophilic addition reactions , characteristic of Grignard reagents. Key reaction types include:
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Reactions with carbonyl compounds (aldehydes, ketones): Formation of secondary alcohols after protonation.
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Reactions with halogenated hydrocarbons : Elimination of halides to produce alkenes or substituted alcohols.
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Addition to electrophilic centers : Interaction with other organometallic reagents or substrates containing electrophilic sites (e.g., alkyl halides, epoxides).
Common Reagents and Conditions
Reagent | Reaction Type | Solvent | Conditions |
---|---|---|---|
Aldehydes/Ketones | Nucleophilic addition | THF | Anhydrous, inert atmosphere (N₂/Ar) |
Halogenated hydrocarbons | Elimination | THF | Low temperature (-20°C), controlled quenching |
Organometallic substrates | Cross-coupling | THF | Controlled cooling, inert atmosphere |
Major Products
The compound’s reactivity leads to diverse products:
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Secondary alcohols : Formed via protonation of carbonyl addition products .
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Ethers : Resulting from reactions with electrophilic oxygen-containing substrates.
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Alkenes/Olefins : Generated during elimination reactions with halogenated hydrocarbons .
Structural Insights and Reactivity
The compound’s geometry significantly influences its reactivity:
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Gauche Effect : The β-hydrogen adjacent to the chloro group participates in hyperconjugation, stabilizing the gauche conformation (Cl–C–C–C torsion angle = −68.6°) . This stereochemical arrangement enhances electron donation to the C–Cl bond, affecting bond length and reactivity.
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Crystallographic Symmetry : The cation adopts a tetragonal supramolecular arrangement in crystals, which may modulate reaction kinetics in solid-state systems .
Experimental Reaction Example
A representative synthesis from literature involves the Grignard reagent reacting with 2-methyltetrahydrofuran solutions of complex substrates:
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Grignard Preparation : Magnesium and 3-chloro-N,N-dimethylpropylamine in THF (60°C, inert atmosphere) .
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Reaction Conditions :
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Product : 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide (76.9% yield) .
Key Findings from Structural Studies
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DFT Optimizations : Confirm bond lengthening in the gauche conformation compared to the anti conformation, supporting hyperconjugation effects .
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Supramolecular Arrangement : Square head-to-tail cationic arrays in crystals enhance point group symmetry, potentially influencing reactivity in solution-phase reactions .
Scientific Research Applications
Scientific Research Applications
Chloro[3-(dimethylamino)propyl]magnesium is primarily utilized in the following areas:
1. Organic Synthesis
- This compound is extensively used in Grignard reactions to form carbon-carbon bonds. It acts as a nucleophile, facilitating the synthesis of complex organic molecules by reacting with electrophiles such as aldehydes and ketones to yield secondary alcohols and ethers .
2. Pharmaceutical Development
- The compound serves as a reagent in the synthesis of biologically active compounds, including pharmaceuticals. Its ability to form various derivatives makes it valuable in drug design and development .
3. Industrial Applications
- In industrial settings, chloro[3-(dimethylamino)propyl]magnesium is employed in the production of polymers and resins. Its reactivity allows for the modification of polymer structures, enhancing material properties .
Research indicates that derivatives of chloro[3-(dimethylamino)propyl]magnesium exhibit a range of biological activities:
Antimicrobial Activity
- Case Study : A study demonstrated that derivatives containing dimethylamine showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disrupting bacterial cell membranes, leading to cell death .
Anticancer Properties
- Case Study : Certain compounds derived from this reagent were tested against MCF-7 cancer cells, revealing potent cytotoxic effects. These findings suggest potential applications in cancer therapy .
Neuropharmacological Effects
- Some studies have explored the effects of dimethylamine-containing compounds on neurotransmitter systems, indicating potential applications in treating central nervous system disorders .
Activity Type | Findings |
---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli |
Anticancer | Cytotoxic effects on MCF-7 cells |
Neuropharmacological | Potential effects on CNS disorders |
Mechanism of Action
The mechanism of action of magnesium;N,N-dimethylpropan-1-amine;chloride involves its ability to donate electrons and form complexes with other molecules. The magnesium atom acts as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The N,N-dimethylpropan-1-amine group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;N,N-dimethylpropan-1-amine;bromide
- Magnesium;N,N-dimethylpropan-1-amine;iodide
- Magnesium;N,N-dimethylpropan-1-amine;fluoride
Uniqueness
Magnesium;N,N-dimethylpropan-1-amine;chloride is unique due to its specific chloride ion, which influences its reactivity and solubility. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant offers distinct advantages in terms of reaction kinetics and product stability.
Biological Activity
Magnesium; N,N-dimethylpropan-1-amine; chloride, often referred to in the context of its chemical structure as 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, exhibits notable biological activities that can be attributed to its components. This compound is of interest in pharmacology and biochemistry due to its potential applications in drug synthesis and biological research.
The molecular formula for magnesium; N,N-dimethylpropan-1-amine; chloride is C5H13Cl2N with a molecular weight of 158.07 g/mol. It is characterized by a melting point of 187-190 °C and a boiling point of 130.7 °C at 760 mmHg. The compound is typically synthesized through Grignard reactions, which are crucial for creating various organic compounds used in medicinal chemistry .
Biological Activity
The biological activity of magnesium; N,N-dimethylpropan-1-amine; chloride can be summarized through several key areas:
1. Pharmacological Applications
- Serotonin Transporter (SERT) Interaction : Research indicates that compounds similar to magnesium; N,N-dimethylpropan-1-amine; chloride interact with SERT, which is critical in regulating serotonin levels in the brain. This interaction is significant for antidepressant activities, as SERT inhibitors are commonly used in treating depression .
- Mutagenic Activity : Some studies have reported that this compound exhibits mutagenic properties, which could have implications for its use in pharmacological applications and necessitate careful evaluation in drug development processes .
2. In Vitro Studies
- Metabolic Stability : In vitro studies have been conducted to assess the metabolic stability of related compounds using human liver microsomes. These studies help elucidate the pharmacokinetic profiles essential for understanding how these compounds behave in biological systems .
- Cellular Assays : The compound has been evaluated in various cellular assays to determine its effects on cell viability and proliferation. For instance, studies involving cancer cell lines have shown that certain derivatives can influence cellular processes such as mitotic spindle formation, which is crucial for cancer treatment strategies .
Case Studies
Several case studies highlight the biological activity of magnesium; N,N-dimethylpropan-1-amine; chloride:
Case Study 1: SERT Binding Affinity
A study investigated the binding affinity of various derivatives at the SERT, revealing that certain modifications significantly enhanced binding potency. This suggests that structural changes in the compound can lead to improved therapeutic efficacy against depression .
Case Study 2: Metabolic Profiling
Research involving metabolic profiling indicated that compounds derived from magnesium; N,N-dimethylpropan-1-amine; chloride exhibited varying degrees of stability and clearance rates in vivo. Such data are critical for predicting human pharmacokinetics and optimizing drug formulations .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C10H26Cl2MgN2 |
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Molecular Weight |
269.54 g/mol |
IUPAC Name |
magnesium;N,N-dimethylpropan-1-amine;dichloride |
InChI |
InChI=1S/2C5H13N.2ClH.Mg/c2*1-4-5-6(2)3;;;/h2*4-5H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
ZZYSULFVISQGCB-UHFFFAOYSA-L |
Canonical SMILES |
CCCN(C)C.CCCN(C)C.[Mg+2].[Cl-].[Cl-] |
Origin of Product |
United States |
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